![molecular formula C10H12N4O B1493028 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098057-33-9](/img/structure/B1493028.png)
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
Scientific Research Applications
Antimicrobial Potential
This compound has demonstrated promising results as an antimicrobial agent. Derivatives of this class of compounds, specifically 1a and 1b, have shown good efficacy against a range of microbial pathogens . The potential for this compound to be developed into a new class of antibiotics is significant, especially in the face of rising antibiotic resistance.
Pharmaceutical Testing
The compound is available for purchase as a reference standard for pharmaceutical testing . This indicates its utility in the development and quality control of pharmaceutical products, where it may serve as a benchmark to ensure the purity and composition of new drugs.
Chemical Research
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide: is a chemical of interest in research due to its unique properties. It can be used in various chemical reactions and studies to understand its behavior and reaction mechanisms, which can lead to the discovery of new reactions or synthesis methods.
Structural Analysis
The 1H-NMR Spectrum of the compound corresponds to its assigned structure . This is essential for researchers who are studying the compound’s structure-activity relationship, which could lead to the design of more effective compounds with similar structures.
properties
IUPAC Name |
6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-13-4-5-14-10(13)7(9(11)15)8(12-14)6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMKGFFLNWXQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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